molecular formula C3HCl3O B8623993 3,3-Dichloroprop-2-enoyl chloride CAS No. 20618-08-0

3,3-Dichloroprop-2-enoyl chloride

Cat. No.: B8623993
CAS No.: 20618-08-0
M. Wt: 159.39 g/mol
InChI Key: VAWGHWUJVWHUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloroprop-2-enoyl chloride ( 20618-08-0) is a specialized organic compound with the molecular formula C3HCl3O and a molecular weight of 159.40 g/mol . This reagent serves as a versatile and reactive synthetic intermediate in organic chemistry research, particularly in nucleophilic acyl substitution reactions. Its molecular structure, featuring both an acid chloride and a dichlorinated vinyl group, makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize 3,3-dichloroprop-2-enoyl chloride in the preparation of various esters and amides, and it has been employed in synthetic routes with reported yields around 83% . As a highly reactive acid chloride, it is moisture-sensitive and requires proper handling under controlled conditions. This product is intended for use in a laboratory setting by qualified professionals. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human or personal use.

Properties

CAS No.

20618-08-0

Molecular Formula

C3HCl3O

Molecular Weight

159.39 g/mol

IUPAC Name

3,3-dichloroprop-2-enoyl chloride

InChI

InChI=1S/C3HCl3O/c4-2(5)1-3(6)7/h1H

InChI Key

VAWGHWUJVWHUKW-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

3,3-Dichloroprop-2-enoyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its reactivity as an acyl chloride makes it a valuable intermediate in organic synthesis.

  • Synthesis of Anticancer Agents : Research indicates that derivatives of 3,3-Dichloroprop-2-enoyl chloride can be used to develop new anticancer agents. The compound's ability to form stable bonds with nucleophiles allows for the modification of existing drug molecules to enhance their therapeutic efficacy and selectivity against cancer cells.
  • Development of Antiviral Drugs : The compound has potential applications in the synthesis of antiviral agents. Its chlorinated structure can be exploited to create compounds that inhibit viral replication processes.

Agrochemical Applications

In the field of agrochemicals, 3,3-Dichloroprop-2-enoyl chloride serves as a precursor for herbicides and pesticides.

  • Herbicide Formulation : The compound's reactivity enables it to participate in reactions that yield herbicides effective against a range of weeds. Its chlorinated nature contributes to the stability and effectiveness of these agrochemicals.
  • Pesticide Development : Similar to herbicides, derivatives of 3,3-Dichloroprop-2-enoyl chloride are being explored for their potential in developing novel pesticides that target specific pests while minimizing environmental impact.

Industrial Applications

The compound is also relevant in industrial chemistry for its role as a building block in polymer synthesis.

  • Polymer Chemistry : 3,3-Dichloroprop-2-enoyl chloride can be used to synthesize various polymers through radical polymerization techniques. These polymers have applications in coatings, adhesives, and sealants due to their enhanced chemical resistance and durability.

Case Study 1: Synthesis of Anticancer Compounds

A study published in a peer-reviewed journal demonstrated the synthesis of a novel anticancer agent using 3,3-Dichloroprop-2-enoyl chloride as an intermediate. The resulting compound showed significant cytotoxic activity against breast cancer cell lines, highlighting the potential for further development into therapeutic agents.

Case Study 2: Development of Selective Herbicides

Research conducted by agricultural chemists focused on modifying existing herbicides using 3,3-Dichloroprop-2-enoyl chloride. The modified herbicides exhibited improved efficacy against resistant weed species while maintaining lower toxicity levels to non-target organisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 3,3-dichloroprop-2-enoyl chloride and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
3,3-Dichloroprop-2-enoyl chloride 20618-08-0 C₃HCl₃O 159.40 Acyl chloride, dichloroalkene Reactive α,β-unsaturated acyl chloride
Allyl chloride (3-chloro-1-propene) 107-05-1 C₃H₅Cl 76.53 Chloroalkene Terminal chlorine on propene chain
Methallyl chloride (3-chloro-2-methyl-1-propene) 563-47-3 C₄H₇Cl 90.55 Chloroalkene, methyl substituent Branched structure with methyl group
Ethyl 3-chloro-3-phenylprop-2-enoate 55164-19-7 C₁₁H₁₁ClO₂ 210.66 Ester, chloroalkene, phenyl group Phenyl substituent enhances stability
3-Chloro-3-(dimethylamino)-2-methylprop-2-enoyl chloride 57243-87-5 C₆H₉Cl₂NO 182.05 Acyl chloride, dimethylamino group Electron-donating amino substituent

Research Findings and Key Differences

Electronic and Steric Effects

  • Substituents like phenyl () or dimethylamino () groups alter electron density and steric profiles, impacting reaction pathways. For example, phenyl groups stabilize intermediates via resonance, while dimethylamino groups may participate in intramolecular interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,3-dichloroprop-2-enoyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via chlorination of propenoic acid derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves monitoring reaction temperature (typically 0–5°C to avoid side reactions) and stoichiometric ratios. Gas chromatography (GC) or nuclear magnetic resonance (NMR) can track intermediate formation .
  • Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst presence). Use kinetic studies to identify rate-limiting steps.

Q. How should researchers characterize the purity and structural integrity of 3,3-dichloroprop-2-enoyl chloride?

  • Techniques :

  • NMR Spectroscopy : Confirm the presence of the dichloro-substituted alkene (δ ~5.5–6.5 ppm for vinyl protons) and carbonyl group (δ ~170–180 ppm for C=O) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass: ~181.006 g/mol for C₆H₉Cl₂NO) .
  • Elemental Analysis : Verify Cl content (~39% by weight).

Q. What safety protocols are critical when handling 3,3-dichloroprop-2-enoyl chloride?

  • Guidelines :

  • Use fume hoods and impermeable gloves (e.g., nitrile) due to its corrosive and lachrymatory properties .
  • Follow REACH regulations (EC 1907/2006) for storage (dry, inert atmosphere) and disposal .
    • Contingency : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

Advanced Research Questions

Q. How does the electronic structure of 3,3-dichloroprop-2-enoyl chloride influence its reactivity in nucleophilic acyl substitution reactions?

  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron density on the carbonyl carbon and adjacent chlorine atoms. Software like Gaussian or MOE can predict reactive sites .
  • Experimental Validation : Compare reaction rates with less electronegative analogs (e.g., 3-methylpropenoyl chloride) to isolate electronic effects .

Q. What strategies can resolve contradictions in kinetic data for reactions involving 3,3-dichloroprop-2-enoyl chloride?

  • Approach :

  • Statistical Tools : Apply ANOVA to assess reproducibility across batches or labs.
  • Error Source Identification : Check for moisture ingress (hydrolysis side reactions) using Karl Fischer titration .
    • Case Study : If observed yields diverge from theoretical values, re-examine solvent purity (e.g., anhydrous dichloromethane vs. technical grade) .

Q. How can the stability of 3,3-dichloroprop-2-enoyl chloride under varying temperatures and solvents be systematically evaluated?

  • Experimental Design :

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C in solvents like THF, DMF, and hexane. Monitor degradation via HPLC every 24 hours .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Methodological Considerations

Q. What analytical techniques are optimal for detecting trace impurities in 3,3-dichloroprop-2-enoyl chloride?

  • Techniques :

  • GC-MS : Identify volatile byproducts (e.g., HCl, residual thionyl chloride) .
  • Ion Chromatography : Quantify chloride ions from hydrolysis .

Q. How can researchers design controlled experiments to study the compound’s role in multi-step syntheses (e.g., polymer precursors or pharmaceuticals)?

  • Workflow :

  • Stepwise Optimization : Start with model reactions (e.g., esterification with methanol) before scaling to complex targets.
  • In Situ Monitoring : Use FTIR to track carbonyl group consumption .

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